Cas no 482-91-7 (Aricine)

Aricine structure
Aricine structure
Product Name:Aricine
CAS No:482-91-7
MF:C22H26N2O4
MW:382.452846050262
CID:329922
PubChem ID:251575
Update Time:2025-04-19

Aricine Chemical and Physical Properties

Names and Identifiers

    • Oxayohimban-16-carboxylicacid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19a,20a)-
    • Aricine
    • ARICINE(RG)
    • Heterophylline
    • Cinchovatine
    • [ "Cinchovatine", " Heterophylline" ]
    • CHEMBL525626
    • SCHEMBL17089219
    • CS-0148970
    • AKOS032948537
    • NSC-72136
    • NSC72136
    • methyl (1S,15S,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
    • HY-N8720
    • Heterophylline (Rauwolfia)
    • FS-9922
    • CHEBI:2821
    • BDBM50480269
    • C09037
    • AC1L5K58
    • Oxayohimban-16-carboxylic acid,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
    • ARICINE [MI]
    • 482-91-7
    • (19.ALPHA.,20.ALPHA.)-16,17-DIDEHYDRO-10-METHOXY-19-METHYLOXAYOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
    • Q27105835
    • Oxayohimban-16-carboxylic acid, 16, 17-didehydro-10-methoxy-19-methyl-, methyl ester, (19.alpha., 20.alpha.)-
    • Raubasinine
    • Reserpinine (Aricine)
    • 11-METHOXYTETRAHYDROALSTONINE
    • 482-96-2
    • SCHEMBL1654918
    • NSC-15624
    • NSC15624
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
    • UNII-BUW4ULQ00A
    • TP250R6K5B
    • Cinchovatine (VAN)
    • Pubescine
    • 16,17-Didehydro-10-methoxy-19alpha-methyloxayohimban-16-carboxylic acid
    • CHEMBL1329821
    • Raubasinin
    • Heterophylline (VAN)
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
    • MLS002638438
    • Reserpinine (C22 alkaloid)
    • Q2145567
    • Methyl (4S,4aS,13bS,14aS)-11-methoxy-4-methyl-4a,5,7,8,13,13b,14,14a-octahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate
    • NCGC00160192-01
    • Oxayohimban-16-carboxylic acid,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
    • CCG-103083
    • AKOS003672766
    • NS00094811
    • NSC 15624
    • BDBM65524
    • UNII-TP250R6K5B
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
    • DTXSID80275719
    • NSC 72136
    • Cabucine
    • (19ALPHA,20ALPHA)-16,17-DIDEHYDRO-10-METHOXY-19-METHYLOXAYOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
    • methyl (1S,15S,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo(11.8.0.02,10.04,9.015,20)henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
    • DA-48550
    • 4-methoxy-6-(3-pyridyl)pyran-2-one
    • Quinovatine
    • (1R)-4b,8Abeta,9,9-tetramethyl-4aalpha,6a-(epoxymethano)decahydronaphthalene-1b,2b,5a,8a-tetrol 1-acetate 2,5-dinicotinate 8-benzoate
    • BUW4ULQ00A
    • 1,6-dihydroxy-7-methoxy-2-methylanthraquinone
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-(9CI)
    • (1R)-4beta,8Abeta,9,9-tetramethyl-4aalpha,6alpha-(epoxymethano)decahydronaphthalene-1beta,2beta,5alpha,8alpha-tetrol 1-acetic acid 2,5-dinicotinic acid 8-benzoic acid
    • Aricin
    • 16,17-didehydro-10-methoxy-19 alpha-methyloxayohimban-16-carboxylic acid
    • (1R)-4b,8Abeta,9,9-tetramethyl-4aalpha,6a-(epoxymethano)decahydronaphthalene-1b,2b,5a,8a-tetrol 1-acetic acid 2,5-dinicotinic acid 8-benzoic acid
    • Inchi: 1S/C22H26N2O4/c1-12-17-10-24-7-6-14-16-8-13(26-2)4-5-19(16)23-21(14)20(24)9-15(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,15,17,20,23H,6-7,9-10H2,1-3H3/t12-,15-,17-,20-/m0/s1
    • InChI Key: DTDADHMBRZKXSC-GKASHWOUSA-N
    • SMILES: O1C=C(C(=O)OC)[C@H]2C[C@H]3C4=C(C5C=C(C=CC=5N4)OC)CCN3C[C@H]2[C@@H]1C

Computed Properties

  • Exact Mass: 382.18900
  • Monoisotopic Mass: 382.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 652
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • Color/Form: Powder
  • PSA: 63.79000
  • LogP: 3.12530
  • pka: pKa in 80% methyl cellosolve 5.80; in 1:1 DMF-water 6.8(at 25℃)
  • Specific Rotation: D20 -91° (c = 1.4 in chloroform); D20 -63° (c = 1.5 in pyridine); D20 -57° (ethanol)

Aricine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A50250-5mg
Aricine
482-91-7 ,HPLC≥98%
5mg
¥3438.0 2023-09-08
TRC
A766565-1mg
Aricine
482-91-7
1mg
$ 165.00 2021-05-08
TRC
A766565-10mg
Aricine
482-91-7
10mg
$ 1320.00 2021-05-08
TargetMol Chemicals
TN3440-5 mg
Aricine
482-91-7 98%
5mg
¥ 4,850 2023-07-11
TargetMol Chemicals
TN3440-1 mL * 10 mM (in DMSO)
Aricine
482-91-7 98%
1 mL * 10 mM (in DMSO)
¥ 4950 2023-09-15
TargetMol Chemicals
TN3440-5mg
Aricine
482-91-7
5mg
¥ 4850 2024-07-20
A2B Chem LLC
AG28288-5mg
ARICINE
482-91-7 98%
5mg
$1520.00 2024-04-19
TargetMol Chemicals
TN3440-1 ml * 10 mm
Aricine
482-91-7
1 ml * 10 mm
¥ 4950 2024-07-20
Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.